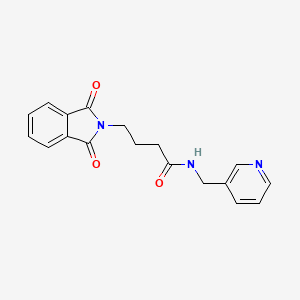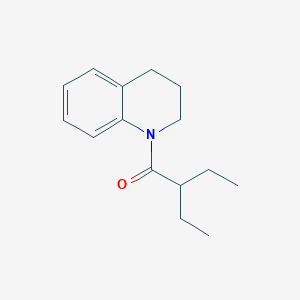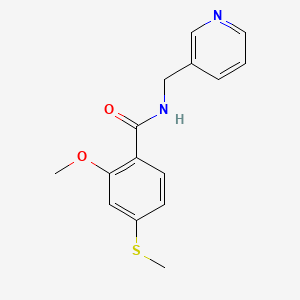
N-(4-methoxy-2-methylphenyl)-2-(2-naphthyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-methylphenyl)-2-(2-naphthyl)acetamide, also known as MNAN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. MNAN belongs to the class of compounds known as N-aryl-2-acetamidoacetamides, which have been shown to have various biological activities.
Mecanismo De Acción
N-(4-methoxy-2-methylphenyl)-2-(2-naphthyl)acetamide exerts its biological effects through the inhibition of the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and has been implicated in various diseases. By inhibiting HDAC activity, N-(4-methoxy-2-methylphenyl)-2-(2-naphthyl)acetamide can affect the expression of genes involved in disease processes.
Biochemical and Physiological Effects:
N-(4-methoxy-2-methylphenyl)-2-(2-naphthyl)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(4-methoxy-2-methylphenyl)-2-(2-naphthyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. N-(4-methoxy-2-methylphenyl)-2-(2-naphthyl)acetamide has also been shown to induce cell death in cancer cells and protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxy-2-methylphenyl)-2-(2-naphthyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition. However, N-(4-methoxy-2-methylphenyl)-2-(2-naphthyl)acetamide has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(4-methoxy-2-methylphenyl)-2-(2-naphthyl)acetamide. One area of interest is the development of N-(4-methoxy-2-methylphenyl)-2-(2-naphthyl)acetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the effects of N-(4-methoxy-2-methylphenyl)-2-(2-naphthyl)acetamide on other diseases, such as metabolic disorders and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methoxy-2-methylphenyl)-2-(2-naphthyl)acetamide and its potential therapeutic applications.
Métodos De Síntesis
N-(4-methoxy-2-methylphenyl)-2-(2-naphthyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-methoxy-2-methylbenzylamine with 2-naphthylacetyl chloride. The resulting intermediate is then converted to N-(4-methoxy-2-methylphenyl)-2-(2-naphthyl)acetamide through a series of reactions involving the use of various reagents.
Aplicaciones Científicas De Investigación
N-(4-methoxy-2-methylphenyl)-2-(2-naphthyl)acetamide has been studied for its potential therapeutic effects in various diseases, including neurodegenerative disorders, cancer, and inflammation. Studies have shown that N-(4-methoxy-2-methylphenyl)-2-(2-naphthyl)acetamide can inhibit the activity of certain enzymes and signaling pathways that are involved in these diseases.
Propiedades
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-2-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-14-11-18(23-2)9-10-19(14)21-20(22)13-15-7-8-16-5-3-4-6-17(16)12-15/h3-12H,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIOFZREUVIJMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-methylphenyl)-2-naphthalen-2-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5709186.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B5709191.png)




![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)
![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)

